Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then reacted with methyl iodide and cyanoacetic acid under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar ester functional group and heterocyclic structure but differs in its biological activity and chemical reactivity.
4-chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone: Another heterocyclic compound with distinct pharmacological properties.
Uniqueness
Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, a related compound was synthesized through the reaction of ethyl bromoacetate with a pyrazole derivative in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) . The characterization of synthesized compounds is often performed using techniques such as NMR and X-ray crystallography to confirm their structure and purity.
Antiviral Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit antiviral activity against various viruses. For example, compounds containing similar pyrazole structures have shown effectiveness against the tobacco mosaic virus (TMV) and herpes simplex virus (HSV) . Ethyl 4-amino-1-methyl-6-oxo derivatives could potentially share these antiviral properties due to structural similarities.
Compound | Virus Targeted | Activity |
---|---|---|
Compound 5 | HSV-1 | High anti-HSV activity |
Compound 6 | TMV | Significant antiviral effect |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Pyrazolo derivatives have been shown to inhibit pro-inflammatory pathways, particularly through the modulation of NF-kB and MAPK signaling pathways . Notably, some compounds demonstrated IC50 values below 50 µM in cell-based assays, indicating potent anti-inflammatory effects.
Compound | IC50 (µM) | Mechanism |
---|---|---|
Compound 13i | <50 | NF-kB/AP-1 inhibition |
Compound 16 | <50 | MAPK pathway modulation |
Antibacterial Activity
Research has suggested that pyrazolo compounds possess antibacterial properties as well. The incorporation of specific functional groups enhances their activity against various bacterial strains. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
In a study focusing on structure-activity relationships (SAR), modifications to the pyrazolo structure were systematically analyzed to optimize biological activity. The findings revealed that specific substitutions at the 5-position of the pyrazole ring significantly influenced both potency and selectivity against target pathogens .
Notable Findings:
- Modifications : Introduction of different substituents at key positions led to enhanced activity.
- Selectivity : Certain derivatives exhibited selective inhibition against specific viral and bacterial strains.
- Mechanistic Insights : Molecular docking studies provided insights into binding affinities with target proteins.
Properties
CAS No. |
66857-98-5 |
---|---|
Molecular Formula |
C10H12N4O3 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
ethyl 4-amino-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H12N4O3/c1-3-17-10(16)6-7(11)5-4-12-14(2)8(5)13-9(6)15/h4H,3H2,1-2H3,(H3,11,13,15) |
InChI Key |
SIWWHXAVPHQHSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(NC1=O)N(N=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.